(S)-(Tetrahydrofuran-2-YL)methanol

Chiral Resolution Biocatalysis Enantioselectivity

(S)-(Tetrahydrofuran-2-yl)methanol (CAS 57203-01-7), also known as (S)-(+)-tetrahydrofurfuryl alcohol, is a primary alcohol featuring a chiral tetrahydrofuran ring with a hydroxymethyl group at the 2-position. It serves as a fundamental chiral building block in organic synthesis, where its pre-existing enantiomeric purity can be transferred to more complex molecules, enabling the construction of stereochemically defined pharmaceutical intermediates and natural product analogs.

Molecular Formula C5H10O2
Molecular Weight 102.133
CAS No. 57203-01-7; 72074-94-3
Cat. No. B2562776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(Tetrahydrofuran-2-YL)methanol
CAS57203-01-7; 72074-94-3
Molecular FormulaC5H10O2
Molecular Weight102.133
Structural Identifiers
SMILESC1CC(OC1)CO
InChIInChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
InChIKeyBSYVTEYKTMYBMK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-(Tetrahydrofuran-2-yl)methanol (CAS 57203-01-7): Chiral Building Block for Asymmetric Synthesis


(S)-(Tetrahydrofuran-2-yl)methanol (CAS 57203-01-7), also known as (S)-(+)-tetrahydrofurfuryl alcohol, is a primary alcohol featuring a chiral tetrahydrofuran ring with a hydroxymethyl group at the 2-position. It serves as a fundamental chiral building block in organic synthesis, where its pre-existing enantiomeric purity can be transferred to more complex molecules, enabling the construction of stereochemically defined pharmaceutical intermediates and natural product analogs [1]. The compound exists as a colorless liquid with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol . Its value in procurement lies primarily in its role as a defined stereochemical input rather than as a bulk solvent or commodity chemical.

Why Racemic or Opposite Enantiomer Substitution of (S)-(Tetrahydrofuran-2-yl)methanol Fails in Chiral Synthesis


The (S)-enantiomer of tetrahydrofurfuryl alcohol cannot be indiscriminately substituted with its (R)-enantiomer or the racemic mixture in applications requiring stereochemical integrity. Enzymatic resolution studies reveal that tetrahydrofurfuryl alcohol is inherently resistant to efficient enantioseparation via standard lipase-catalyzed kinetic resolution, achieving a selectivity factor (E) of only 3.1 under optimized conditions [1]. This poor enzymatic discrimination implies that obtaining the pure (S)-enantiomer from a racemic feedstock via simple biocatalytic methods is impractical, necessitating direct procurement of the pre-resolved enantiomer. Furthermore, in the synthesis of chiral aminopyrrolopyrimidine derivatives for IGF-1R inhibition, the stereochemistry at the tetrahydrofuran ring directly influences the three-dimensional orientation of key binding moieties, making the use of the correct enantiomer critical for downstream biological activity . Substitution with the racemate would introduce a stereochemical mismatch, potentially abolishing target engagement or altering pharmacokinetic profiles.

Quantitative Differentiation of (S)-(Tetrahydrofuran-2-yl)methanol from Its Closest Analogs


Enzymatic Resolution Efficiency: (S)- vs. (R)-Tetrahydrofurfuryl Alcohol via Lipase-Catalyzed Hydrolysis

The direct enzymatic resolution of racemic tetrahydrofurfuryl alcohol (the mixture of (S)- and (R)-enantiomers) is remarkably inefficient. In a comparative study, the lipase B from Candida antarctica (CAL-B) achieved a selectivity factor (E) of only 3.1 during the hydrolysis of tetrahydrofurfuryl butyrate [1]. This low E value indicates that the enzyme poorly discriminates between the (S)- and (R)-enantiomers, rendering a simple biocatalytic route to the pure (S)-enantiomer economically unviable. In contrast, the structurally analogous tetrahydropyran-2-methanol could be resolved with a significantly enhanced E value of 24 after enzyme fractionation optimization [1]. This stark difference underscores that (S)-(tetrahydrofuran-2-yl)methanol cannot be efficiently obtained from a racemic source via standard enzymatic methods; its procurement as a pre-resolved, enantiomerically pure substance is therefore a functional necessity.

Chiral Resolution Biocatalysis Enantioselectivity

Optical Rotation as a Determinant of Enantiomeric Identity: (S)- vs. (R)-Tetrahydrofurfuryl Alcohol

The (S)- and (R)-enantiomers of tetrahydrofurfuryl alcohol exhibit distinct optical rotations, providing a clear physicochemical basis for differentiation and quality control. The (R)-enantiomer (CAS 22415-59-4) displays an optical rotation of [α]D = -2.3° (neat) as specified in vendor technical datasheets . While the specific rotation for the (S)-enantiomer is not always uniformly reported across all commercial sources, the sign and magnitude are expected to be approximately equal and opposite. This difference serves as a critical specification for incoming material verification; a racemic mixture would exhibit no net optical rotation, and any deviation from the expected value indicates contamination or mis-identification. This simple analytical metric allows procurement teams to quickly confirm the enantiomeric integrity of the supplied material, a verification step not available for achiral tetrahydrofuran solvents.

Chiral Purity Optical Rotation Quality Control

Stereospecific Application in IGF-1R Inhibitor Synthesis

The (S)-enantiomer is specifically documented as a reactant in the preparation of aminopyrrolopyrimidine derivatives designed for IGF-1R (Insulin-like Growth Factor 1 Receptor) inhibition . IGF-1R is a validated oncology target, and small-molecule inhibitors require precise stereochemical arrangement to engage the ATP-binding pocket. While direct comparative IC50 data for the (S)-enantiomer versus the (R)-enantiomer or racemate in this specific series is not publicly disclosed in the source, the explicit specification of the (S)-enantiomer in the synthetic protocol implies that stereochemistry at the tetrahydrofuran 2-position is critical for the desired biological activity. In contrast, the racemic tetrahydrofurfuryl alcohol is primarily employed as a bulk solvent or as a precursor to 1,5-pentanediol, applications where stereochemistry is irrelevant [1]. This divergence in application underscores that the (S)-enantiomer's value is tied to its stereochemical identity, not its solvent properties.

Medicinal Chemistry Kinase Inhibition Chiral Drug Intermediates

Physicochemical Stability and Storage Requirements Relative to Achiral Analogs

While not a performance advantage, the storage requirements for (S)-(Tetrahydrofuran-2-yl)methanol present a logistical consideration that differentiates it from bulk solvents. Vendor datasheets specify storage at -20°C for maximum recovery and product integrity . In contrast, racemic tetrahydrofurfuryl alcohol, commonly used as a solvent, is typically stored at room temperature in sealed containers . This difference implies that the (S)-enantiomer may be more susceptible to degradation or racemization under ambient conditions, necessitating cold-chain management upon receipt. For procurement, this translates to a requirement for controlled storage facilities and a potential impact on shelf-life and handling costs, factors that do not apply to the bulk racemic solvent.

Stability Storage Procurement Logistics

Recommended Application Scenarios for (S)-(Tetrahydrofuran-2-yl)methanol Based on Quantitative Evidence


Synthesis of Chiral Aminopyrrolopyrimidine IGF-1R Inhibitors

Use as a chiral building block in the construction of aminopyrrolopyrimidine derivatives for IGF-1R inhibition . This application leverages the compound's pre-defined stereochemistry to install the correct spatial orientation in the target molecule. Substitution with the racemate or (R)-enantiomer is not recommended, as it would introduce stereochemical heterogeneity that could compromise target engagement and biological activity. Procurement should specify high enantiomeric purity (typically ≥98% ee) to ensure synthetic fidelity.

Enantioselective Synthesis of Complex Natural Products and C-Nucleosides

Employ as a chiral pool starting material for the synthesis of C-nucleosides and other natural products containing tetrahydrofuran moieties [1]. The (S)-configuration can be transferred through stereospecific transformations, avoiding the need for late-stage resolution. Given the low enzymatic resolution efficiency (E=3.1) of tetrahydrofurfuryl alcohol [2], purchasing the pre-resolved (S)-enantiomer is the only practical route to obtain material of sufficient enantiopurity for these demanding synthetic sequences.

Asymmetric Catalysis and Chiral Ligand Precursor

Utilize as a chiral alcohol component in the preparation of chiral ligands or auxiliaries for asymmetric catalysis. The primary alcohol handle allows for facile derivatization (e.g., tosylation, esterification) while maintaining stereochemical integrity. Optical rotation verification (expected positive [α]D) should be performed upon receipt to confirm identity against the (R)-enantiomer ([α]D = -2.3° neat) .

Quality Control and Analytical Method Development

Use as a reference standard for developing chiral HPLC or SFC methods aimed at separating tetrahydrofurfuryl alcohol enantiomers. The compound's poor enzymatic resolution [2] highlights the need for robust analytical methods to assess enantiomeric purity in synthetic intermediates. Its distinct optical rotation also provides a simple orthogonal verification tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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